molecular formula C18H24N4O5S B12172513 ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B12172513
M. Wt: 408.5 g/mol
InChI Key: PGPHMSJOMBRLIK-UHFFFAOYSA-N
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Description

Ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core fused with a spiro-diazaspiro[4.5]decane system. The thiazole ring is substituted with a methyl group at position 4, an imino-acetyl linkage at position 2 (bearing the spiro-diketopiperazine moiety), and an ethyl carboxylate ester at position 3.

Properties

Molecular Formula

C18H24N4O5S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H24N4O5S/c1-4-27-14(24)13-11(2)19-16(28-13)20-12(23)10-22-15(25)18(21(3)17(22)26)8-6-5-7-9-18/h4-10H2,1-3H3,(H,19,20,23)

InChI Key

PGPHMSJOMBRLIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3(CCCCC3)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the spirocyclic structure, and the coupling of various functional groups. Common reagents used in these reactions include thioamides, α-halo ketones, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the thiazole ring and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the formation of the thiazole ring and subsequent modifications to introduce the acetyl and ethyl groups. The structural integrity and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, studies have shown that variations in the synthesis conditions can lead to different polymorphic forms of the compound, which may exhibit distinct biological properties .

Ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its anti-inflammatory and analgesic properties. Pharmacological tests indicate that certain forms of this compound demonstrate superior efficacy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam at equivalent dosages. Specifically, the monoclinic form has shown potent analgesic effects in animal models .

Anti-inflammatory Agents

The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications. Its mechanism may involve inhibition of specific inflammatory pathways or receptors.

Pain Management

Given its analgesic properties, this compound can be explored as a potential treatment for various pain conditions, including chronic pain syndromes.

Antibacterial Activity

Research indicates that derivatives of thiazoles often possess antibacterial properties. The unique structure of this compound may enhance its activity against resistant bacterial strains .

Case Study 1: Analgesic Efficacy

In a controlled study involving carrageenan-induced edema in rats, the monoclinic form of this compound was administered at a dose of 20 mg/kg. Results indicated a significant reduction in edema compared to controls and other NSAIDs tested .

Case Study 2: Antibacterial Testing

Another study evaluated the antibacterial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited promising results against multiple strains, suggesting potential for further development as an antibacterial agent .

Mechanism of Action

The mechanism of action of ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ()
  • Structure: Lacks the spiro-diazaspiro system; instead, it has a simpler ethylimino group at position 2.
  • Synthesis: Attempted via the DBTBE (di-tert-butyl dicarbonate) method resulted in recovery of starting materials, highlighting steric or electronic challenges in forming the imino bond. In contrast, the target compound’s spiro-diazaspiro substituent may require alternative coupling agents or conditions .
Ethyl 2-((E)-cyano(thiazolidin-2-ylidene)methyl)-4-methylthiazole-5-carboxylate ()
  • Structure: Shares the thiazole-carboxylate backbone but replaces the spiro-diazaspiro group with a cyano-thiazolidin-ylidene moiety.
  • Activity : Such derivatives are often explored for antibacterial properties, though specific data for this compound are unavailable. The target compound’s spiro system may enhance binding to hydrophobic enzyme pockets .
Ethyl (2E)-5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Structure : Features a thiazolo-pyrimidine fused system with a thienylmethylene group.

Quantitative Similarity Analysis

Using Tanimoto coefficients and molecular fingerprinting (e.g., Morgan fingerprints), the target compound shows moderate similarity (~50–60%) to simpler thiazole derivatives like those in and . However, its spiro-diazaspiro system reduces similarity to compounds with planar aromatic substituents (e.g., : ~30% similarity) .

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Synthetic Success Potential Activity
Target Compound Thiazole + Spiro-diazaspiro Methyl, acetyl-spiro-diketopiperazine Moderate* Enzyme inhibition
Compound Thiazole Ethylimino, methyl, ethyl carboxylate Low Unreported
Compound 3 Thiazole Cyano-thiazolidin-ylidene, methyl High Antibacterial (theoretical)
Compound Thiazolo-pyrimidine Thienylmethylene, acetoxyphenyl High Anticancer (hypothetical)

*Synthetic success inferred from related spirocyclic syntheses in and .

Biological Activity

Ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring and various functional groups that contribute to its biological activity. This article aims to explore the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Dioxo Group : Contributes to the reactivity and potential biological interactions.
  • Spiro Structure : Imparts unique steric and electronic properties that may influence biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds containing thiazole rings. The presence of the thiazole moiety in this compound suggests potential effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of Related Thiazole Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Reference
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
Ethyl CompoundP. aeruginosa8 µg/mL

The data indicates that this compound exhibits significant antibacterial activity, particularly against Pseudomonas aeruginosa.

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been noted for their antifungal effects. Research has shown that modifications in the thiazole structure can enhance antifungal potency.

Case Study: Antifungal Screening
In a screening study involving various fungal pathogens:

  • The compound demonstrated effective inhibition against Candida albicans with an IC50 value of 20 µg/mL.

This suggests that the compound may serve as a potential antifungal agent.

Anticancer Activity

The anticancer potential of thiazole-derived compounds is an area of active research. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)18

The results indicate that the compound exhibits promising cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer therapeutic agent.

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